molecular formula C11H10F6N2O3 B1527992 2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate CAS No. 1361115-90-3

2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate

Cat. No. B1527992
CAS RN: 1361115-90-3
M. Wt: 332.2 g/mol
InChI Key: MJOSWEJTWUYZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate (2-3A5TFPT) is a synthetic compound that has been used in a variety of scientific research applications. It is a structural analog of the naturally occurring neurotransmitter acetylcholine, and is used as a tool for studying the effects of acetylcholine on the body. This compound has a number of advantages over other compounds used for similar purposes, including its low toxicity and its ability to cross biological membranes.

Scientific Research Applications

2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate has been used in a variety of scientific research applications, including studies of the effects of acetylcholine on the body, as well as its potential therapeutic applications. It has been used to study the effects of acetylcholine on the cardiovascular system, the nervous system, and the respiratory system. It has also been used to study the effects of acetylcholine on the development and function of the immune system, as well as its potential therapeutic applications.

Mechanism of Action

2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate acts as an agonist of the acetylcholine receptor. When it binds to the receptor, it triggers a cascade of biochemical reactions that result in the release of neurotransmitters, such as dopamine and norepinephrine. These neurotransmitters then act on different parts of the body, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of neurotransmitters, such as dopamine and norepinephrine, which can result in increased alertness, focus, and memory. Additionally, it has been shown to have an effect on the immune system, and has been used to study the effects of acetylcholine on the development and function of the immune system.

Advantages and Limitations for Lab Experiments

2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate has a number of advantages over other compounds used for similar purposes. It is relatively non-toxic, and has been shown to have a low level of toxicity in laboratory animals. Additionally, it is able to cross biological membranes, making it ideal for use in lab experiments. However, it has a number of limitations as well. It is not able to cross the blood-brain barrier, making it unsuitable for studying the effects of acetylcholine on the brain. Additionally, it has a short half-life, making it difficult to study the long-term effects of acetylcholine on the body.

Future Directions

Future research on 2-(3-Azetidinyloxy)-5-(trifluoromethyl)-pyridine trifluoroacetate may focus on its potential therapeutic applications. It may be used to study the effects of acetylcholine on the development and function of the immune system, as well as its potential therapeutic applications. Additionally, it may be used to study the effects of acetylcholine on the cardiovascular system, the nervous system, and the respiratory system. Additionally, further research may focus on its potential use in drug development, as well as its potential use as a tool for studying the effects of neurotransmitters on the body. Finally, future research may focus on its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.C2HF3O2/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSWEJTWUYZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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